molecular formula C16H16O4 B11845378 2,3-Dimethyl-1,4-naphthalenediol diacetate CAS No. 77502-18-2

2,3-Dimethyl-1,4-naphthalenediol diacetate

Cat. No.: B11845378
CAS No.: 77502-18-2
M. Wt: 272.29 g/mol
InChI Key: VSRIGQPGMBVZBS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-naphthalenediol diacetate is an organic compound with the molecular formula C14H12O4 It is a derivative of naphthalene, characterized by the presence of two methyl groups and two acetate groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-naphthalenediol diacetate typically involves the acetylation of 2,3-dimethyl-1,4-naphthalenediol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 50-100°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-naphthalenediol diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to the parent diol or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: The parent diol or other reduced forms.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-1,4-naphthalenediol diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-naphthalenediol diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid and the parent diol, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation and reduction, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthalenediol diacetate: Similar in structure but with only one methyl group.

    2,3-Naphthalenediol diacetate: Lacks the methyl groups present in 2,3-Dimethyl-1,4-naphthalenediol diacetate.

    4,8-Bisallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate: A more complex derivative with additional allyl groups.

Uniqueness

This compound is unique due to the presence of two methyl groups and two acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

77502-18-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-acetyloxy-2,3-dimethylnaphthalen-1-yl) acetate

InChI

InChI=1S/C16H16O4/c1-9-10(2)16(20-12(4)18)14-8-6-5-7-13(14)15(9)19-11(3)17/h5-8H,1-4H3

InChI Key

VSRIGQPGMBVZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)OC(=O)C)OC(=O)C

Origin of Product

United States

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